Dimethylmatairesinol

Vue d'ensemble

Description

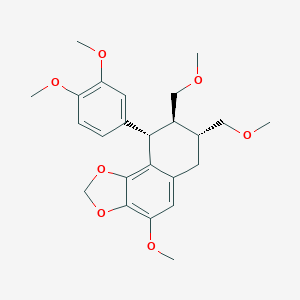

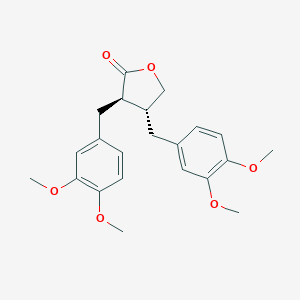

Dimethylmatairesinol is a lignan compound isolated from the seed of Hernandia nymphaeifolia . It shows cytotoxicity against the KKU-M156 and HepG2 cell line with IC50s of 5.4 μM (Emax 59%) and 5.2 μM (Emax 78%), respectively .

Synthesis Analysis

The asymmetric total synthesis of Dimethylmatairesinol has been achieved using reductive ring-opening of cyclopropanes . This method is a significant advancement in the synthesis of lignans, including Dimethylmatairesinol .Molecular Structure Analysis

Dimethylmatairesinol has a molecular formula of C22H26O6 . Its average mass is 386.438 Da and its monoisotopic mass is 386.172943 Da . It has 2 defined stereocentres .Physical And Chemical Properties Analysis

Dimethylmatairesinol has a density of 1.2±0.1 g/cm3, a boiling point of 545.6±45.0 °C at 760 mmHg, and a flash point of 237.2±28.8 °C . It has 6 H bond acceptors, 0 H bond donors, and 8 freely rotating bonds .Applications De Recherche Scientifique

1. Immunoglobulin E-suppressing Component

- Summary of Application: Dimethylmatairesinol has been identified as an Immunoglobulin E (IgE) suppressing component in the leaves of Cinnamomum camphora. IgE plays an important role in allergic diseases, and the suppression of IgE production or secretion is beneficial for patients with allergic diseases .

- Methods of Application: The study involved the extraction of Dimethylmatairesinol from the leaves of Cinnamomum camphora. The extract was then tested on the human myeloma cell line U266, which produces and secretes IgE .

- Results or Outcomes: The extract from Cinnamomum camphora, which includes Dimethylmatairesinol, was found to decrease the amount of IgE in the culture medium of U266 cells in a dose-dependent manner .

2. Anti-viral Activity

- Summary of Application: Dimethylmatairesinol, along with other lignans such as matairesinol and niranthin, have been found to exhibit anti-viral activity .

- Methods of Application: The study involved the asymmetric total synthesis of four lignans, including dimethylmatairesinol, using reductive ring-opening of cyclopropanes .

- Results or Outcomes: The synthesized lignans were tested against hepatitis B and influenza viruses. The results revealed a relationship between the enantiomeric structure and the anti-viral activity of niranthin .

Orientations Futures

While specific future directions for Dimethylmatairesinol research were not found in the search results, it’s worth noting that controlled drug delivery systems are a significant area of future research . As Dimethylmatairesinol shows cytotoxicity against certain cell lines , it could potentially be incorporated into such systems for targeted drug delivery.

Propriétés

IUPAC Name |

(3R,4R)-3,4-bis[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-24-18-7-5-14(11-20(18)26-3)9-16-13-28-22(23)17(16)10-15-6-8-19(25-2)21(12-15)27-4/h5-8,11-12,16-17H,9-10,13H2,1-4H3/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAOLIMFHAAIER-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101341854 | |

| Record name | Dimethylmatairesinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101341854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arctigenin methyl ether | |

CAS RN |

25488-59-9 | |

| Record name | Arctigenin methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025488599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylmatairesinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101341854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARCTIGENIN METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TF8GZN966 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

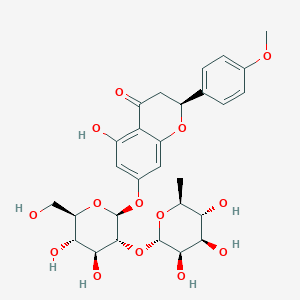

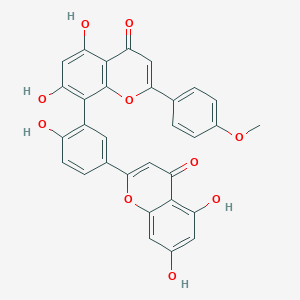

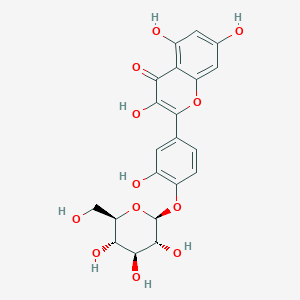

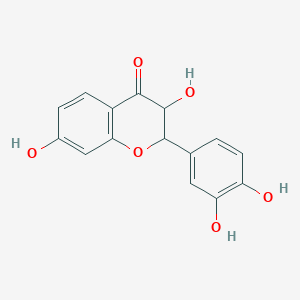

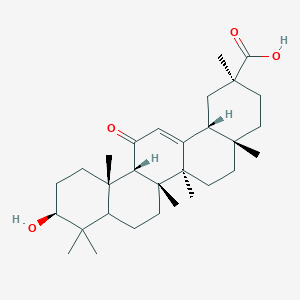

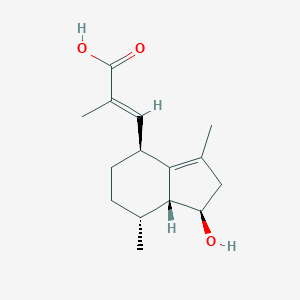

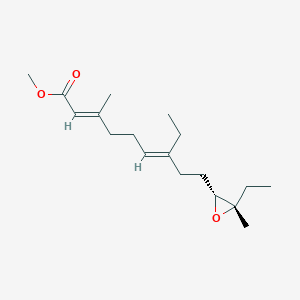

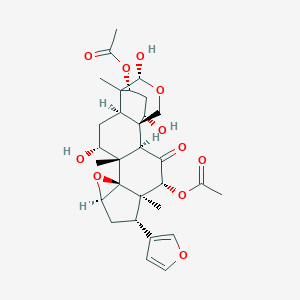

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.